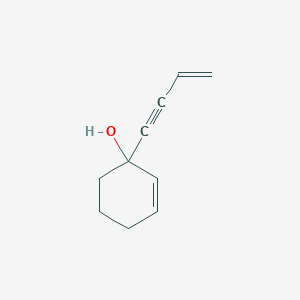
1-But-3-en-1-ynylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-But-3-en-1-ynylcyclohex-2-en-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as HC-3, and it is a member of the family of compounds known as alkynyl alcohols. The unique structure of 1-But-3-en-1-ynylcyclohex-2-en-1-ol makes it an interesting compound to study, as it has potential applications in a variety of fields.
Mécanisme D'action
The mechanism of action of 1-But-3-en-1-ynylcyclohex-2-en-1-ol is not well understood. However, it is believed that this compound may interact with a variety of biological targets, including enzymes and receptors.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-But-3-en-1-ynylcyclohex-2-en-1-ol has a variety of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, making it a potential target for the development of new anti-inflammatory drugs. Additionally, studies have shown that 1-But-3-en-1-ynylcyclohex-2-en-1-ol may have neuroprotective effects, making it a potential target for the development of new treatments for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 1-But-3-en-1-ynylcyclohex-2-en-1-ol in the lab is its unique structure, which makes it an interesting target for drug development. However, one limitation is that the synthesis of this compound is a complex and time-consuming process, which can make it difficult to study in large quantities.
Orientations Futures
There are several potential future directions for research on 1-But-3-en-1-ynylcyclohex-2-en-1-ol. One area of interest is in the development of new drugs and pharmaceuticals based on the unique structure of this compound. Additionally, further research is needed to better understand the mechanism of action of 1-But-3-en-1-ynylcyclohex-2-en-1-ol and its potential applications in a variety of scientific research areas.
Méthodes De Synthèse
The synthesis of 1-But-3-en-1-ynylcyclohex-2-en-1-ol is a complex process that involves several steps. One common method for synthesizing this compound is through the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of an alkynyl alcohol with an aryl halide, resulting in the formation of 1-But-3-en-1-ynylcyclohex-2-en-1-ol.
Applications De Recherche Scientifique
1-But-3-en-1-ynylcyclohex-2-en-1-ol has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs and pharmaceuticals. The unique structure of this compound makes it an interesting target for drug development, as it has the potential to interact with a variety of biological targets.
Propriétés
Numéro CAS |
110890-53-4 |
|---|---|
Nom du produit |
1-But-3-en-1-ynylcyclohex-2-en-1-ol |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
1-but-3-en-1-ynylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-3-7-10(11)8-5-4-6-9-10/h2,5,8,11H,1,4,6,9H2 |
Clé InChI |
HBFZSXNVKHRVPL-UHFFFAOYSA-N |
SMILES |
C=CC#CC1(CCCC=C1)O |
SMILES canonique |
C=CC#CC1(CCCC=C1)O |
Synonymes |
2-Cyclohexen-1-ol, 1-(3-buten-1-ynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



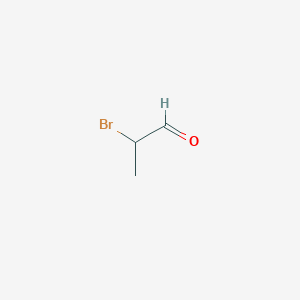
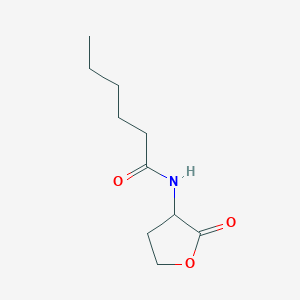
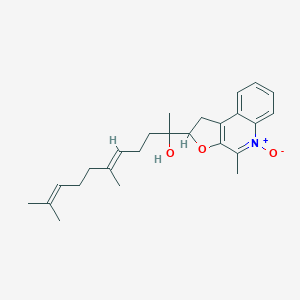
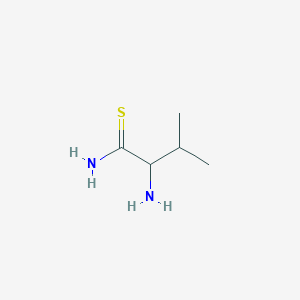
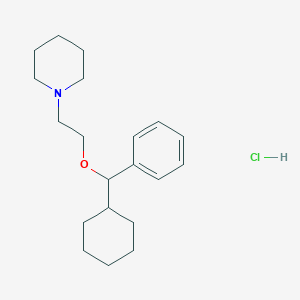
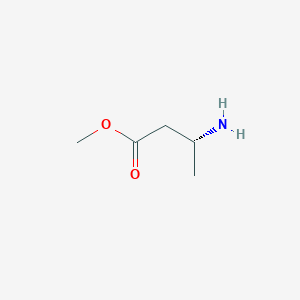
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
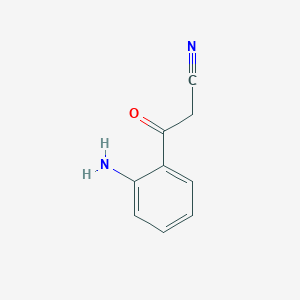
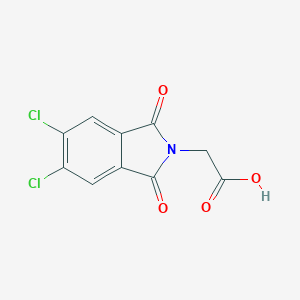
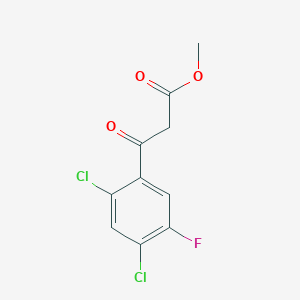
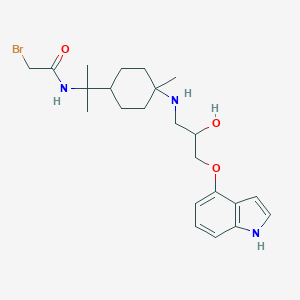
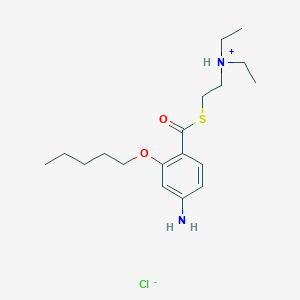
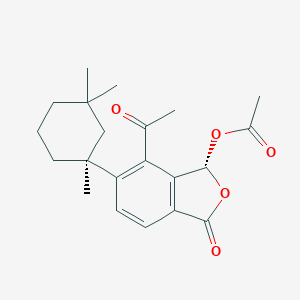
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)